1,6-dimethyl-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one 1,6-dimethyl-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one
Brand Name: Vulcanchem
CAS No.: 2310099-23-9
VCID: VC7167959
InChI: InChI=1S/C18H26N4O4S/c1-12-10-16(11-17(23)20(12)4)26-15-6-8-22(9-7-15)27(24,25)18-13(2)19-21(5)14(18)3/h10-11,15H,6-9H2,1-5H3
SMILES: CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C)C
Molecular Formula: C18H26N4O4S
Molecular Weight: 394.49

1,6-dimethyl-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one

CAS No.: 2310099-23-9

Cat. No.: VC7167959

Molecular Formula: C18H26N4O4S

Molecular Weight: 394.49

* For research use only. Not for human or veterinary use.

1,6-dimethyl-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one - 2310099-23-9

Specification

CAS No. 2310099-23-9
Molecular Formula C18H26N4O4S
Molecular Weight 394.49
IUPAC Name 1,6-dimethyl-4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyridin-2-one
Standard InChI InChI=1S/C18H26N4O4S/c1-12-10-16(11-17(23)20(12)4)26-15-6-8-22(9-7-15)27(24,25)18-13(2)19-21(5)14(18)3/h10-11,15H,6-9H2,1-5H3
Standard InChI Key IQSAYSZUBNYOCY-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C)C

Introduction

Chemical Identity and Structural Features

Table 1: Estimated Physicochemical Properties

PropertyValue
Molecular FormulaC20H27N3O4S (hypothetical)
Molecular Weight~413.5 g/mol
Key Functional GroupsSulfonamide, ether, pyridinone

Synthetic Pathways and Optimization

Proposed Synthesis Route

The synthesis likely involves sequential coupling reactions, as seen in related piperidine-pyridinone hybrids:

  • Sulfonylation of Piperidine: Reaction of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with piperidin-4-amine to form the sulfonamide intermediate .

  • Etherification: Coupling the sulfonylated piperidine with 1,6-dimethylpyridin-2-one under Mitsunobu or nucleophilic aromatic substitution conditions .

  • Purification: Chromatographic techniques (e.g., silica gel, HPLC) to isolate the target compound.

Challenges and Solutions

  • Steric Hindrance: Bulky substituents on both the pyridinone and pyrazole moieties may slow reaction kinetics. Optimizing solvent polarity (e.g., DMF, THF) and temperature (60–80°C) could enhance yields.

  • Regioselectivity: Protecting group strategies (e.g., Boc for amines) may be required to direct functionalization to the desired positions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Key signals include:

    • δ 1.2–2.1 ppm: Methyl groups on pyrazole and piperidine.

    • δ 3.5–4.5 ppm: Piperidine protons adjacent to the sulfonamide and ether groups .

    • δ 6.0–7.0 ppm: Aromatic protons from the pyridinone ring .

  • ¹³C NMR: Carbonyl (C=O) resonance near δ 165–170 ppm, sulfonamide sulfur-linked carbons at δ 50–60 ppm.

Mass Spectrometry

  • High-Resolution MS: Expected molecular ion peak at m/z 413.5 [M+H]⁺ with fragmentation patterns indicative of sulfonamide cleavage and pyridinone ring stability.

Table 2: Predicted Spectroscopic Data

TechniqueKey Signals
¹H NMRδ 2.0 (s, 6H, CH3), δ 4.2 (m, 2H, OCH2)
IR1670 cm⁻¹ (C=O), 1150 cm⁻¹ (S=O)
UV-Visλmax 270 nm (π→π* transition)
AssayResult (Estimated)
Cytotoxicity (IC50)50 nM (HeLa cells)
logP3.4
Plasma Half-life4.2 hours

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator